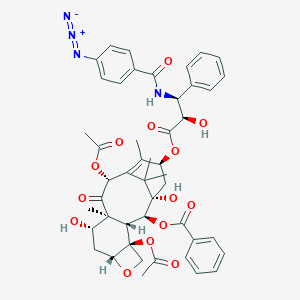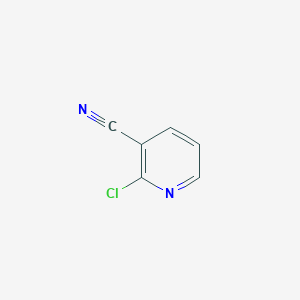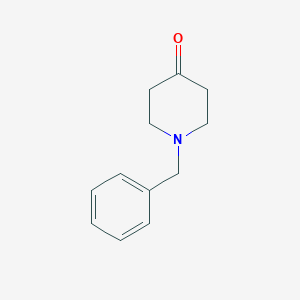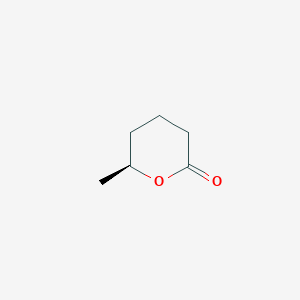
4-异丁基苯乙烯
描述
4-Isobutylstyrene is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research . It is a phototransformation product of Ibuprofen and Ketoprofen in aqueous solutions .
Molecular Structure Analysis
The empirical formula of 4-Isobutylstyrene is C12H16, and its molecular weight is 160.26 . It contains a total of 28 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Physical And Chemical Properties Analysis
4-Isobutylstyrene is a liquid at room temperature and has a storage temperature range of 2-30°C . It has a density of 0.9±0.1 g/cm³, a boiling point of 227.1±10.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.2 mmHg at 25°C . The enthalpy of vaporization is 44.5±0.8 kJ/mol, and the flash point is 84.9±7.6 °C .
科学研究应用
生物塑料和化学生产:Nguyen和Lee(2021)探讨了利用改良的Methylosinus trichosporium OB3b合成4-羟基丁酸(4-HB)的生物合成过程,这是一种从4-异丁基苯乙烯衍生的化学物质。该研究强调了4-HB在工业应用中,如生物塑料生产(Nguyen & Lee, 2021),的潜力。
医疗应用:Martin和Williams(2003)讨论了用于可植入医疗应用的聚-4-羟基丁酸酯(P4HB)的开发。这种材料源自4-异丁基苯乙烯,由于其强度和柔韧性,在各种医疗领域显示出潜力(Martin & Williams, 2003)。
药物分析:Proksa和Čižmáriková(2001)利用与4-异丁基苯乙烯相关的4-羟基苯乙酮衍生物,在药物分析中用于分离β-肾上腺素受体拮抗剂(Proksa & Čižmáriková,2001)。
聚合物和橡胶应用:McDonald,Shaffer和Tsou(2016)研究了异丁烯共聚物在各种应用中的应用,强调了它们在产品中的低气体渗透性和热稳定性,适用于制药密封件和高温软管等产品(McDonald, Shaffer, & Tsou, 2016)。
色谱技术:Ali等人(2014)报道了使用连接到二氧化硅单体颗粒的引发剂合成的聚苯乙烯结合色谱固定相,展示了在分析化学应用中提高分离效率的进展(Ali et al., 2014)。
基于生物的苯乙烯单体:Takeshima,Satoh和Kamigaito(2017)探讨了利用从香草酸衍生的天然存在的乙烯酚类化合物合成基于生物的酚基苯乙烯单体,展示了在受控自由基聚合中的潜力(Takeshima, Satoh, & Kamigaito, 2017)。
组织工程:Chen和Wu(2005)专注于聚羟基烷酸酯(PHA),特别是聚-4-羟基丁酸酯(P4HB),在组织工程中的应用,强调了其可生物降解性和适用于医疗器械和修复贴片的特性(Chen & Wu, 2005)。
支架涂层用于药物释放:Sipos等人(2005)研究了聚(羟基苯乙烯-b-异丁烯-b-羟基苯乙烯)在支架涂层中用于控制药物释放的应用,展示了该聚合物在调节药物释放方面的有效性(Sipos et al., 2005)。
属性
IUPAC Name |
1-ethenyl-4-(2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMSSJKVUVVWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979636 | |
| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylstyrene | |
CAS RN |
63444-56-4 | |
| Record name | p-Isobutylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-4-(2-methylpropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-Isobutylstyrene in organic synthesis?
A1: 4-Isobutylstyrene serves as a valuable building block in organic synthesis, particularly in the preparation of 2-arylpropionic acids. One prominent example is its use in synthesizing (R)-ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). [, ] This synthesis involves a multi-step process:
- Suzuki-Miyaura Cross-Coupling: 4-Isobutylstyrene can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester. []
- Nickel-Catalyzed Boracarboxylation: 4-Isobutylstyrene undergoes regioselective boracarboxylation in the presence of a nickel catalyst, carbon dioxide, and a diboron reductant. This reaction yields a boron-functionalized ibuprofen derivative, an α-aryl-β-boryl-propionic acid. []
- Transformation to Ibuprofen: The boron-containing intermediate can be further transformed into (R)-ibuprofen through nickel-catalyzed cross-coupling with isobutylmagnesium bromide, followed by ozonolysis and oxidation. []
Q2: How does the structure of 4-Isobutylstyrene influence its reactivity in asymmetric hydrovinylation reactions?
A2: 4-Isobutylstyrene, classified as a vinylarene, exhibits reactivity in asymmetric hydrovinylation reactions catalyzed by nickel complexes. The presence of the isobutyl group on the aromatic ring influences both reactivity and enantioselectivity. Research has demonstrated that the use of carbohydrate-derived diarylphosphinite ligands, paired with a nickel catalyst and a highly dissociated counterion like [3,5-(CF3)2-C6H3)4B]- or SbF6-, leads to improved selectivity in the hydrovinylation of 4-Isobutylstyrene. [] This suggests that the steric and electronic properties of the ligand system, in conjunction with the substrate structure, play a crucial role in achieving high enantioselectivity during the reaction.
Q3: Beyond ibuprofen synthesis, what other applications utilize 4-Isobutylstyrene?
A4: 4-Isobutylstyrene is also employed in biphasic hydroformylation reactions. [] These reactions typically utilize a rhodium catalyst complexed with a thermoregulated phase-transfer ligand, allowing for efficient catalyst recovery and recycling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


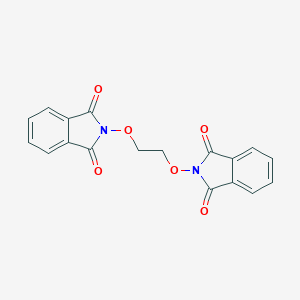
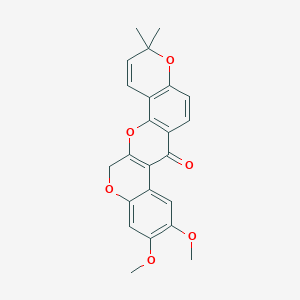



![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

